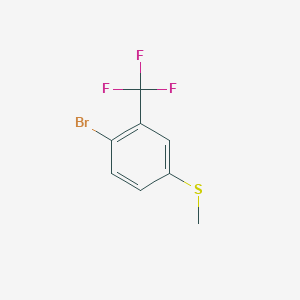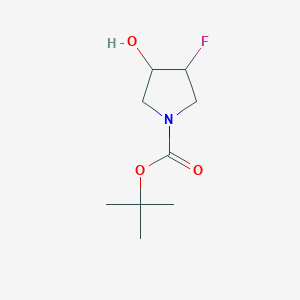
Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H16FNO3 . It has a molecular weight of 205.23 . The IUPAC name of this compound is tert-butyl (3S,4S)-3-fluoro-4-hydroxy-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid substance that can be either solid, semi-solid, liquid, or lump . It is recommended to be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate has been extensively used in scientific research for its potential applications in drug development. This compound is a versatile building block that can be used to synthesize various pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents. Additionally, this compound has been shown to exhibit potent inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases.
Mécanisme D'action
The mechanism of action of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is not well understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of various enzymes, including proteases, kinases, and phosphodiesterases. Additionally, this compound may interact with various cellular signaling pathways, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases. Additionally, this compound has been shown to exhibit anticancer and antiviral activity. However, the biochemical and physiological effects of this compound are not well understood, and further research is needed to elucidate its pharmacological properties.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate has several advantages for lab experiments. This compound is readily available and can be synthesized in high purity. Additionally, this compound is a versatile building block that can be used to synthesize various pharmaceutical compounds. However, this compound also has some limitations. For example, the mechanism of action of this compound is not well understood, and further research is needed to elucidate its pharmacological properties.
Orientations Futures
There are several future directions for the research on tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. One potential direction is the synthesis of novel pharmaceutical compounds using this compound as a building block. Additionally, further research is needed to elucidate the mechanism of action of this compound and its pharmacological properties. Moreover, the potential applications of this compound in the treatment of various diseases, including cancer and viral infections, warrant further investigation. Finally, the development of novel synthetic methods for the preparation of this compound may lead to the discovery of new drug candidates.
Safety and Hazards
The compound is associated with several hazard statements including H319, H315, H302, and H335 . These indicate that it can cause serious eye irritation (H319), skin irritation (H315), can be harmful if swallowed (H302), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/eye protection/face protection (P280), avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and calling a POISON CENTER or doctor/physician if you feel unwell (P312) .
Propriétés
IUPAC Name |
tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBDFQPHEPDHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869481-93-6 | |
| Record name | trans-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



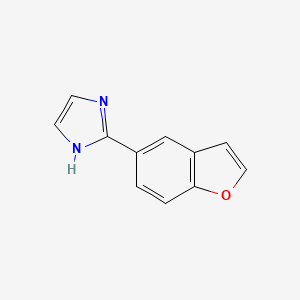
![6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine](/img/structure/B3236927.png)
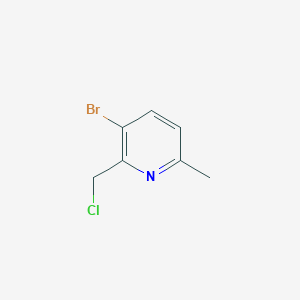
![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B3236947.png)
![Spiro[3.4]octan-1-amine](/img/structure/B3236951.png)
![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B3236954.png)
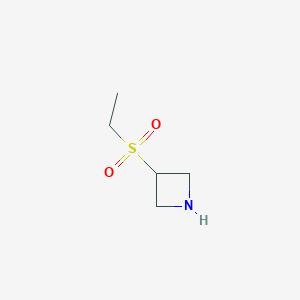


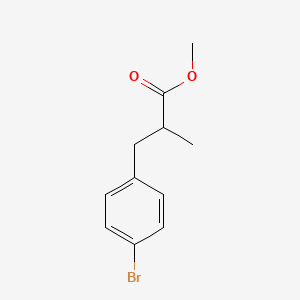
![8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B3237000.png)

![Thieno[2,3-b]pyridine-2-carboxylic acid, 4-chloro-](/img/structure/B3237012.png)
